molecular formula C10H15CaCl6O12P3 B1206068 Calvinphos CAS No. 6465-92-5

Calvinphos

Cat. No.: B1206068
CAS No.: 6465-92-5
M. Wt: 672.9 g/mol
InChI Key: FJKPGYUFYLHBPX-UHFFFAOYSA-L
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Description

Calvinphos (CAS No. 6465-92-5), also known as 敌敌钙 in Chinese, is an organophosphate insecticide with the molecular formula C₁₄H₂₂CaCl₈O₁₆P₄ . It is a calcium salt compound derived from phosphoric acid esters containing dichlorovinyl groups. Structurally, this compound combines a calcium ion with two organophosphate moieties, distinguishing it from non-metallic organophosphates like dichlorvos (敌敌畏) .

As an acetylcholinesterase inhibitor, this compound disrupts neurotransmitter function in pests, leading to paralysis and death.

Properties

CAS No.

6465-92-5

Molecular Formula

C10H15CaCl6O12P3

Molecular Weight

672.9 g/mol

IUPAC Name

calcium;2,2-dichloroethenyl dimethyl phosphate;2,2-dichloroethenyl methyl phosphate

InChI

InChI=1S/C4H7Cl2O4P.2C3H5Cl2O4P.Ca/c1-8-11(7,9-2)10-3-4(5)6;2*1-8-10(6,7)9-2-3(4)5;/h3H,1-2H3;2*2H,1H3,(H,6,7);/q;;;+2/p-2

InChI Key

FJKPGYUFYLHBPX-UHFFFAOYSA-L

SMILES

COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2]

Canonical SMILES

COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2]

Other CAS No.

6465-92-5

Pictograms

Acute Toxic

Synonyms

caviphos
caviphos calcium salt
caviphos sodium salt
demethyldichlorvos
O-methyl O-(2,2-dichlorovinyl) phosphate

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s calcium salt structure likely enhances its molecular weight (MW: 933.8 g/mol) compared to dichlorvos (MW: 220.98 g/mol), affecting bioavailability and environmental mobility .
  • The dichlorovinyl group is common across these compounds, but this compound’s ionic nature may reduce volatility and increase soil adsorption compared to dichlorvos .

Efficacy and Toxicity

  • Mode of Action : All compounds inhibit acetylcholinesterase, but this compound’s calcium component may slow hydrolysis, prolonging residual activity .
  • Acute Toxicity: Chlorfenvinphos exhibits high mammalian toxicity (rat oral LD₅₀: 10–30 mg/kg) due to its chlorophenyl group . Dichlorvos is highly volatile, increasing inhalation risks (rat oral LD₅₀: 56 mg/kg) .

Analytical Methods

  • This compound : Likely requires solvent extraction followed by HPLC or GC-MS, though specific protocols are undocumented. Calcium content may necessitate chelation steps .
  • Chlorfenvinphos : EPA-approved methods include GC with confirmation via second-column analysis (detection limit: <1 ppb) .
  • Dichlorvos : Routinely analyzed via GC-ECD due to high volatility .

Environmental and Regulatory Considerations

  • Persistence : this compound’s calcium salt may enhance soil binding, reducing leaching but increasing persistence in arid environments .
  • Regulatory Status: Many organophosphates (e.g., chlorfenvinphos) are restricted under the Stockholm Convention due to neurotoxicity. This compound’s status remains uncertain .

Research Findings and Gaps

  • Structural Advantages : this compound’s ionic nature may offer reduced environmental mobility compared to dichlorvos, though this requires validation through degradation studies .
  • Toxicity Data Deficiency : While chlorfenvinphos and dichlorvos have well-documented toxicological profiles, this compound lacks modern studies, hindering risk assessment .
  • Analytical Challenges: Methods for this compound must account for its metal content, complicating extraction and quantification compared to neutral organophosphates .

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